- CAS No. 71418-09-2](/img/structure/B12872964.png)
Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, ethanedioato(2-)-O,O’- is a coordination complex of platinum. This compound is known for its unique structure, where platinum is coordinated with ethanedioato and 1,3-propanediamine ligands. It has a molecular formula of C5H10N2O4Pt and a molecular weight of 357.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .
Aplicaciones Científicas De Investigación
Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, used in cancer treatment.
Uniqueness
Platinum, ethanedioato(2-)-O,O’- is unique due to its specific ligand coordination, which may impart different chemical and biological properties compared to other platinum complexes. Its ethanedioato and 1,3-propanediamine ligands provide a distinct structural framework that can influence its reactivity and interactions with target molecules .
Propiedades
Número CAS |
71418-09-2 |
|---|---|
Fórmula molecular |
C5H10N2O4Pt |
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
3-azanidylpropylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clave InChI |
JXDCDBQEQNUJPT-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


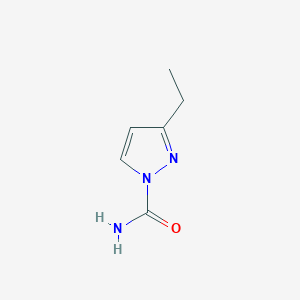
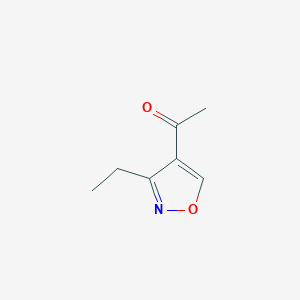
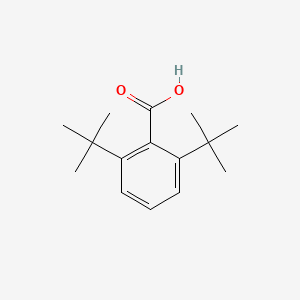

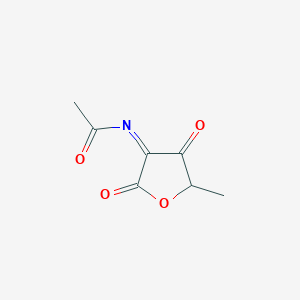
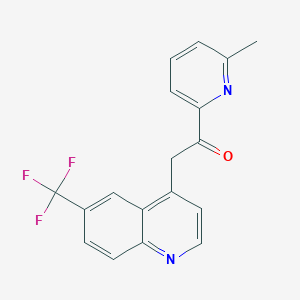

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)




![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
